molecular formula C12H16ClNO B2973336 Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-ylmethanamine;hydrochloride CAS No. 2361674-58-8

Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-ylmethanamine;hydrochloride

Cat. No.: B2973336
CAS No.: 2361674-58-8
M. Wt: 225.72
InChI Key: MJFNZCWIJSZTCS-UHFFFAOYSA-N
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Description

Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-ylmethanamine; hydrochloride is a synthetic spirocyclic compound featuring a fused dihydrochromene (2,3-dihydrobenzopyran) and cyclopropane system. The spiro junction at the cyclopropane ring introduces significant structural rigidity, which may enhance binding affinity to biological targets. The methanamine group, protonated as a hydrochloride salt, improves solubility and bioavailability.

Properties

IUPAC Name

spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c13-8-9-7-12(9)5-6-14-11-4-2-1-3-10(11)12;/h1-4,9H,5-8,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFNZCWIJSZTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C13CC3CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-ylmethanamine;hydrochloride typically involves a multi-step process. One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as Lewis acids or bases to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-ylmethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .

Scientific Research Applications

Spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-ylmethanamine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-ylmethanamine;hydrochloride involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Spiro Compounds

Compound Name/ID Core Structure Modifications Bioactivity Target Reference ID
Spiro[indoline-3,4-piperidine]-2-one derivatives (A1-A4) Piperidine ring; indoline core EGFR/HER2 inhibition
B1-B7 (cyclopropane-substituted) Piperidine replaced with cyclopropane Improved kinase selectivity
C1-C4, D1-D2 Indoline replaced with benzmorpholine Anticancer activity screening
Spiro[cyclopropane-1,3'-indolin]-2'-one (CAS 13861-75-1) Indolinone fused with cyclopropane Structural analogue
Arotinib hydrochloride Non-spiro cyclopropane in kinase inhibitor Approved anticancer drug

Key Observations :

  • Cyclopropane substitution (e.g., B1-B7) enhances selectivity for EGFR/HER2 compared to piperidine-containing analogues (A1-A4), likely due to increased conformational restraint .
  • Approved drugs like arotinib (non-spiro cyclopropane) highlight the therapeutic relevance of cyclopropane in kinase inhibitors but lack the spiro architecture of the target compound .

Key Observations :

  • The target compound’s synthesis likely involves cyclopropanation strategies similar to [2+1] annulations, though specific yields are unreported .

Bioactivity and Pharmacological Potential

Table 3: Comparative Bioactivity Data

Compound Type Biological Activity IC50/Residual Activity Reference ID
A1-A4 (piperidine-based) EGFR inhibition at 0.5 µM 45–78% residual activity
B1-B7 (cyclopropane-based) Enhanced HER2 inhibition at 0.5 µM 22–65% residual activity
Tranylcypromine MAO inhibitor (non-spiro cyclopropane) Approved for depression
Flumipropyn Herbicidal activity (non-spiro) Commercial agrochemical

Key Observations :

  • Cyclopropane-containing spiro derivatives (B1-B7) show superior HER2 inhibition compared to piperidine-based A1-A4, underscoring the cyclopropane’s role in target engagement .

Biological Activity

Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-ylmethanamine;hydrochloride is a synthetic compound characterized by its unique spiro structure, which integrates a benzopyran ring and a cyclopropane moiety. This compound has garnered attention in various fields of research due to its potential biological activities, including enzyme inhibition and receptor modulation.

  • Molecular Formula : C12H15ClN
  • IUPAC Name : this compound
  • InChI Key : JLTRRQNOUAVNCA-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of aromatic aldehydes with 4-hydroxycoumarin, followed by cyclization to form the spiro compound. Catalysts such as SiO2 nanoparticles are often employed to enhance yield and efficiency under mild reaction conditions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The spiro structure allows it to fit into unique binding sites, modulating the activity of these targets. This can lead to various biological effects, including:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Alteration of Signal Transduction Pathways : It can affect cellular signaling by interacting with receptor sites.

Case Studies and Research Findings

  • Enzyme Inhibition :
    • A study demonstrated that derivatives of spiro compounds exhibit significant inhibitory effects on H^+,K^+-ATPase, suggesting potential applications in treating gastric acid-related disorders .
  • Anticancer Activity :
    • Research has indicated that certain xanthone derivatives related to spiro compounds show promising anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects :
    • Preliminary studies suggest that compounds with similar structural characteristics may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress .

Comparative Analysis

Compound NameBiological ActivityMechanism
This compoundEnzyme inhibitionModulates enzyme activity
Similar Spiro CompoundsVaries (e.g., anticancer)May induce apoptosis or inhibit cell proliferation

Q & A

Q. What synthetic methodologies are optimal for constructing the spirocyclopropane-dihydrochromene scaffold in this compound?

The synthesis of spiro scaffolds often involves cyclopropanation strategies. For example, acid-catalyzed cyclopropane ring-opening followed by spirocyclization (e.g., using (R)-limonene as a precursor) can yield structurally similar compounds . Key steps include:

  • Reductive scission : Lithium in liquid ammonia for cyclopropane bond cleavage, ensuring stereochemical control.
  • Spiroannulation : Acid-mediated ring closure to form the dihydrochromene-cyclopropane junction. Purity optimization (≥95%) is achieved via column chromatography and recrystallization, as demonstrated for analogous spiro compounds .

Q. How can the structural integrity of the spiro core be validated post-synthesis?

Advanced spectroscopic and crystallographic techniques are critical:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm cyclopropane ring protons (δ 0.5–2.0 ppm) and dihydrochromene aromaticity (δ 6.5–7.5 ppm).
  • X-ray diffraction : Resolves spiro stereochemistry and bond angles, as seen in spiro[isobenzofuran-piperidine] analogs .
  • HPLC-MS : Validates molecular weight (e.g., C12_{12}H15_{15}NO·HCl; MW 225.71) and purity (≥95%) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Ferroptosis inhibition is a plausible target, given structural parallels to Liproxstatin-1 hydrochloride (IC50_{50} = 22 nM). Recommended assays:

  • Cell viability : Protect renal proximal tubule cells from RSL3-induced death .
  • ROS detection : Measure lipid peroxidation suppression via BODIPY-C11 fluorescence . Use positive controls (e.g., Liproxstatin-1) and dose-response curves (1 nM–10 µM) to quantify efficacy.

Advanced Research Questions

Q. How does stereochemistry at the spiro junction influence biological activity?

Stereochemical inversion in cyclopropane-containing compounds (e.g., acorenone B synthesis) alters target binding. Methodological approaches:

  • Chiral resolution : Use chiral HPLC (e.g., CHIRALPAK® columns) to separate enantiomers.
  • Docking studies : Compare enantiomer interactions with ferroptosis regulators (e.g., GPX4) using AutoDock Vina . Biological validation via IC50_{50} comparisons in cell models is essential .

Q. How to resolve contradictions in activity data across different in vivo models?

Discrepancies (e.g., renal vs. hepatic efficacy) may arise from tissue-specific metabolism or bioavailability. Strategies:

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS after dosing in mice.
  • Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites . Adjust formulations (e.g., PEGylation) to enhance target tissue exposure .

Q. What computational methods predict the compound’s reactivity in biological systems?

Density Functional Theory (DFT) calculates cyclopropane ring strain (≈27 kcal/mol) and predicts sites for electrophilic attack. Steps:

  • Electrostatic potential mapping : Identify nucleophilic regions (e.g., amine groups).
  • MD simulations : Model membrane permeability using GROMACS, leveraging logP values (~2.5) from ACD/Percepta . Validate predictions with experimental stability tests in plasma .

Q. How to design derivatives to improve metabolic stability without compromising activity?

Structure-activity relationship (SAR) strategies:

  • Bioisosteric replacement : Substitute the cyclopropane with spirooxetane to reduce CYP450-mediated oxidation.
  • Deuterium incorporation : Replace labile hydrogens (e.g., benzylic positions) to slow metabolism . Test derivatives in microsomal stability assays and compare half-lives (t1/2_{1/2}) to the parent compound .

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